4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid
Description
The compound 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid is a lignan derivative characterized by a fused furo[3,4-c]furan core. Key structural features include:
Properties
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8.2C2H4O2/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4;2*1-2(3)4/h5-8,13-14,21-24H,9-10H2,1-4H3;2*1H3,(H,3,4)/t13-,14-,21+,22+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNIQJSGNNSFGM-LOIZXTCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid is a complex organic molecule with significant biological activity. Its structure features multiple hydroxyl and methoxy groups that contribute to its potential pharmacological effects. This article reviews the biological activity of this compound based on existing research findings and case studies.
| Property | Details |
|---|---|
| Molecular Formula | C42H50O16 |
| Molecular Weight | 810.8 g/mol |
| IUPAC Name | 4-[(3R,3aS,6R,6aS)-...] |
| CAS Number | Not specified in available sources |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been suggested that it interacts with cyclooxygenase (COX) enzymes, potentially exerting anti-inflammatory effects.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in various cell lines. The antioxidant capacity is measured using assays such as DPPH and ABTS radical scavenging tests.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Studies have indicated that it can lower pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing inhibition of growth at varying concentrations.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on human fibroblast cells demonstrated that treatment with the compound significantly decreased oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response in reducing malondialdehyde (MDA) levels.
- Case Study on Anti-inflammatory Effects : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison
Key Observations :
- Core Structure : All compounds share the furo[3,4-c]furan backbone, but substituent patterns and stereochemistry vary significantly.
- Functional Groups : The target compound is unique in possessing an acetic acid group, which is absent in other analogs .
- Stereochemistry: The (3R,3aS,6R,6aS) configuration distinguishes the target from (+)-syringaresinol (1S,3aR,4S,6aR) and phylligenin (3R,3aS,6S,6aS), suggesting divergent binding affinities .
Table 2: Pharmacological and Functional Comparison
Key Observations :
- The acetic acid moiety in the target compound may enhance solubility and enable salt formation, broadening its pharmacokinetic profile compared to non-acid analogs like (+)-syringaresinol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
